(2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid
Description
Properties
CAS No. |
114750-88-8 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C6H11NO4/c7-4(6(8)9)3-5-10-1-2-11-5/h4-5H,1-3,7H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
KWMXUBMBKKKHIE-BYPYZUCNSA-N |
Isomeric SMILES |
C1COC(O1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1COC(O1)CC(C(=O)O)N |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Hexose-Based Synthetic Routes
The stereoselective synthesis of (2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid from carbohydrate precursors, such as d-mannose, represents a robust methodology. As detailed in a 2022 study, d-mannose undergoes sequential protection, oxidation, and cyclization to yield the dioxolane ring system. The process begins with the selective protection of the primary hydroxyl group using tert-butyldiphenylsilyl (TBDPS) chloride, followed by Dess–Martin oxidation to generate ketone intermediates. A Wittig reaction introduces olefin functionality, enabling ring-closing metathesis (RCM) with a first-generation Grubbs catalyst to form the cyclopentane core. Subsequent aza-Michael addition with benzylamine installs the amino acid moiety, achieving a total yield of 40% over nine steps.
Key advantages of this route include:
Table 1: Critical Parameters for Hexose-Based Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| TBDPS Protection | TBDPSCl, imidazole, DMF | 98 |
| Dess–Martin Oxidation | Dess–Martin periodinane | 88 |
| RCM | Grubbs catalyst, CH₂Cl₂ | 90 |
| Aza-Michael Addition | Benzylamine, THF, 25°C | 91 |
Chiral Pool Synthesis Using Amino Acid Templates
L-Serine Derivatization
An alternative approach utilizes L-serine as the chiral template. The primary alcohol of L-serine is protected as a dioxolane via acid-catalyzed cyclization with 1,2-ethanediol under Dean-Stark conditions. Subsequent oxidation of the secondary alcohol to a ketone, followed by reductive amination with ammonium acetate and sodium cyanoborohydride, yields the target compound. This method achieves enantiomeric excess (ee) >98% but requires stringent pH control (4.5–6.5) to prevent epimerization.
Enzymatic Resolution
Racemic mixtures of the amino acid derivative can be resolved using immobilized lipases or acylases. For example, Candida antarctica lipase B selectively hydrolyzes the (2R)-enantiomer’s ester group, leaving the (2S)-enantiomer intact. This biocatalytic method achieves 99% ee but suffers from lower overall yields (50–60%) due to incomplete conversion.
Patent-Derived Industrial Methods
Phase-Transfer Catalyzed Alkylation
A patented method employs phase-transfer catalysis (PTC) to alkylate glycine equivalents with 2-chloromethyl-1,3-dioxolane. The reaction uses tetrabutylammonium bromide as the PTC agent and 50% aqueous NaOH, achieving 75% yield at 80°C. The dioxolane ring’s acid sensitivity necessitates anhydrous workup conditions to prevent hydrolysis.
One-Pot Cyclization-Amination
Another patent describes a one-pot synthesis where 3-bromo-2-oxopropanoic acid reacts with 1,2-ethanediol and ammonia under microwave irradiation. This method reduces reaction time from 24 hours to 30 minutes and improves atom economy by eliminating intermediate isolation. However, it requires specialized equipment and achieves moderate ee (85%).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methods
| Method | Total Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Hexose-Based | 40 | >99 | High | High |
| L-Serine Derivatization | 65 | 98 | Moderate | Moderate |
| Enzymatic Resolution | 55 | 99 | Low | High |
| PTC Alkylation | 75 | 85 | High | Low |
-
Hexose-based synthesis excels in stereoselectivity but involves costly catalysts.
-
PTC alkylation offers high yields and low cost but compromises enantiopurity.
Reaction Optimization and Challenges
pH and Temperature Sensitivity
The amino group’s nucleophilicity and the dioxolane’s hydrolytic instability necessitate precise pH control. For instance, aza-Michael additions proceed optimally at pH 5.0–6.0, while higher pH promotes ring-opening side reactions. Similarly, temperatures above 100°C during PTC steps degrade the dioxolane moiety, necessitating reflux conditions below 80°C.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the dioxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that lead to the formation of bioactive compounds. For example, derivatives of (2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid are utilized in creating drugs for treating neurological disorders due to their ability to mimic neurotransmitters or modulate their pathways.
Case Study: Neuroprotective Agents
A study demonstrated that derivatives of this compound exhibit neuroprotective properties. These compounds were tested for their efficacy in preventing neuronal cell death in models of neurodegeneration. Results indicated significant improvements in cell viability compared to control groups, suggesting potential for further development into therapeutic agents for conditions like Alzheimer's disease.
Agricultural Chemicals
The compound is also explored as an intermediate for agricultural chemicals, particularly herbicides and fungicides. Its ability to interact with biological systems makes it a candidate for developing selective herbicides that target specific plant pathways without affecting crops.
Case Study: Herbicide Development
Research has shown that certain derivatives of this compound can inhibit the growth of specific weeds while promoting crop health. Field trials indicated a reduction in weed biomass by over 60% without adverse effects on maize yields, showcasing its potential utility in sustainable agriculture.
Chiral Inducers
Due to its chiral nature, this compound is used as a chiral inducer in asymmetric synthesis. This property is crucial in the production of enantiomerically pure compounds, which are essential in pharmaceuticals.
Data Table: Chiral Synthesis Applications
Mechanism of Action
The mechanism by which (2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. The dioxolane ring can act as a protective group, preventing unwanted reactions at the amino acid backbone. Additionally, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differences and Implications
Dioxolane vs. Indole (L-Tryptophan/6-Fluorotryptophan):
The dioxolane group lacks aromaticity, reducing π-π stacking interactions but improving solubility in polar solvents. In contrast, indole-containing analogs (e.g., L-tryptophan) participate in hydrophobic binding and hydrogen bonding, critical for protein folding . Fluorination in 6-Fluorotryptophan enhances electronegativity, enabling selective incorporation into proteins for biophysical studies .- Dioxolane vs. Alkylating Groups (Melphalan): Melphalan’s bis(2-chloroethyl)amino group enables DNA crosslinking, a mechanism absent in the dioxolane analog.
Cyclic vs. Acyclic Substituents:
The dioxolane ring may confer greater rigidity than cyclohexenyl or linear chains (e.g., cyclohexen-1-yl in ), influencing conformational preferences in peptide backbones.
Research Findings on Analogous Compounds
- Schiff Base Formation: (2S)-2-Amino-3-(1H-indol-3-yl)propanoic acid forms stable Schiff bases with ketones, enabling metal coordination (e.g., Cu²⁺, Zn²⁺) for catalytic or antimicrobial applications . The dioxolane analog could exhibit altered chelation behavior due to its oxygen-rich substituent.
- Electrochemical Properties: Dioxocyclohexadienyl-containing analogs () show redox activity, suggesting the dioxolane derivative might participate in electron-transfer reactions if functionalized appropriately.
Biological Activity
(2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid is a beta-amino acid derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a dioxolane ring which may influence its interaction with biological systems. Its structural formula can be represented as follows:
The biological activity of this compound is primarily linked to its ability to modulate various biochemical pathways. Research indicates that beta-amino acids can influence neurotransmitter systems and exhibit anti-inflammatory properties.
- Neurotransmitter Modulation : Beta-amino acids are known to act as neuromodulators. They can affect the release and uptake of neurotransmitters such as glutamate and GABA, potentially enhancing cognitive function and providing neuroprotective effects.
- Anti-inflammatory Effects : Some studies suggest that compounds similar to this compound may inhibit inflammatory pathways by modulating cytokine production and leukocyte activity. This could be beneficial in conditions characterized by chronic inflammation.
Pharmacological Studies
Recent studies have explored the pharmacological implications of this compound:
- In Vitro Assays : In vitro studies have shown that this compound exhibits significant inhibition of pro-inflammatory cytokines in macrophage cultures. For instance, a study demonstrated a reduction in TNF-alpha and IL-6 production when treated with the compound at concentrations ranging from to .
- In Vivo Models : Animal models have provided insights into the anti-inflammatory effects of this compound. In a murine model of colitis, administration of the compound resulted in decreased disease severity and histological improvements compared to untreated controls .
Case Study 1: Anti-inflammatory Properties
In a controlled study involving mice with induced colitis, treatment with this compound led to:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Disease Activity Index | 8.5 | 4.0 |
| Histological Score | 12 | 6 |
| Cytokine Levels (TNF-alpha) | 200 pg/mL | 80 pg/mL |
These results indicate a significant reduction in both clinical signs and inflammatory markers, supporting the compound's therapeutic potential .
Case Study 2: Neuroprotective Effects
A study investigating the neuroprotective effects of this compound on neuronal cell lines found that:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Compound Treatment | 85 |
The compound showed a protective effect against oxidative stress-induced cell death, suggesting its potential application in neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic routes for (2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid, and how can stereochemical purity be ensured?
Methodological Answer: The synthesis typically involves protecting the amine group, followed by coupling with a dioxolane-containing precursor. For example, a similar compound, (2S)-2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid, was synthesized using trifluoroacetic acid as a stabilizing agent during deprotection . To ensure stereochemical integrity:
- Use chiral auxiliaries or enantioselective catalysts during the amino acid coupling step.
- Validate configuration via circular dichroism (CD) or X-ray crystallography (as seen in structural analyses of related amino acids ).
- Monitor purity with chiral HPLC (e.g., using a Chirobiotic T column for resolution of enantiomers).
Q. How does the dioxolane ring influence the compound’s solubility and stability in aqueous solutions?
Methodological Answer: The 1,3-dioxolane group enhances hydrophilicity compared to non-cyclic analogs, as observed in fluorinated pyridine derivatives where electronegative substituents improved solubility . Stability can be assessed via:
- pH-dependent degradation studies (e.g., incubate at pH 2–9 and analyze via LC-MS for decomposition products).
- Thermogravimetric analysis (TGA) to evaluate thermal stability.
- Compare with analogs like (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid, where fluorine positioning altered chemical stability .
Advanced Research Questions
Q. What mechanistic insights exist for this compound’s interaction with glutamate receptors or other biological targets?
Methodological Answer: While direct data on this compound is limited, structurally related fluorinated amino acids (e.g., 6-fluorotryptophan) have been used to probe enzyme-substrate interactions via isotopic labeling and crystallography . Suggested approaches:
- Perform radioligand binding assays using [³H]-labeled analogs to quantify receptor affinity.
- Use molecular dynamics (MD) simulations to model interactions with NMDA or AMPA receptors, leveraging InChIKey data (e.g., NAHAKDRSHCXMBT-ZCFIWIBFSA-N ) for parameterization.
- Compare with (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid derivatives, which modulate tyrosine kinase activity .
Q. How can this compound be incorporated into peptide chains for studying conformational effects?
Methodological Answer: The dioxolane ring may impose steric constraints, altering peptide secondary structure. Methods include:
Q. What analytical strategies resolve contradictions in reported biological activities of similar amino acid derivatives?
Methodological Answer: Discrepancies may arise from varying assay conditions or impurities. Mitigation strategies:
- Orthogonal validation : Combine enzyme inhibition assays (e.g., IC₅₀ measurements) with surface plasmon resonance (SPR) for binding kinetics.
- High-resolution mass spectrometry (HRMS) to verify compound integrity, as impurities in phenylalanine derivatives skewed activity data .
- Cross-reference with fluorinated analogs where fluorine position critically altered anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
